molecular formula C53H88O22 B2930628 ardisicrenoside A CAS No. 160824-52-2

ardisicrenoside A

Cat. No. B2930628
CAS RN: 160824-52-2
M. Wt: 1077.265
InChI Key: LTTSWSWZQNISIB-XKRJIVFHSA-N
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Description

Ardisicrenoside A is a triterpenoid saponin isolated from the roots of Ardisia crenata Sims. It belongs to the class of natural compounds known as saponins. These compounds are characterized by their amphiphilic nature, consisting of a hydrophilic sugar moiety (glycone) attached to a lipophilic aglycone (sapogenin). Ardisicrenoside A exhibits interesting biological activities and has drawn attention in medicinal chemistry research .


Molecular Structure Analysis

Ardisicrenoside A has a triterpenoid backbone, specifically an oleanane-type aglycone. Its chemical structure includes multiple sugar residues attached to specific positions on the aglycone. Spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry have been crucial in elucidating its structure .


Chemical Reactions Analysis

Ardisicrenoside A undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. These reactions impact its stability, bioavailability, and pharmacological properties. Researchers investigate its reactivity to understand its behavior under different conditions .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • UV-Vis spectroscopy can be used to analyze its absorption properties .

Scientific Research Applications

Chemical Structure and Isolation

Ardisicrenoside A, a triterpenoid saponin, was first isolated from the roots of Ardisia crenata. Its structure, determined mainly by 2D NMR techniques, includes a unique combination of sugar molecules and a triterpenoid backbone (Jia, Koike, Ohmoto, & Ni, 1994).

Bioactive Compounds and Cytotoxic Activities

Research on Ardisia crenata has revealed a range of triterpenoid saponins, including ardisicrenoside A, with various structures. These compounds have been evaluated for their cytotoxic activities against different human cancer cell lines, demonstrating potential medicinal applications in oncology (Liu, Zhang, Zhao, Wang, & Yao, 2016).

Novel Compounds and Pharmacological Potential

Recent studies have continued to identify new triterpenoid saponins from Ardisia crenata, expanding the chemical diversity and potential pharmacological applications of these compounds. The isolation and structural elucidation of these saponins, including ardisicrenoside A, contribute to the understanding of their biological activities and therapeutic potential (Ning-ning, Lei-Min, Zhang, Ren-Feng, Liu, & Hu, 2020).

Antifungal Activity

Some studies have investigated the antifungal properties of triterpenoid saponins from Ardisia crenata, including ardisicrenoside A. These compounds exhibited weak anti-fungal activity against plant pathogenic fungi, suggesting potential applications in agriculture and plant protection (Liu, Wang, Zhang, Gao, & Yao, 2007).

Inhibitory Activity on Enzymes

Ardisicrenoside A, along with other saponins from Ardisia crenata, has been evaluated for its inhibitory activity on cAMP phosphodiesterase. This enzyme plays a crucial role in cellular signaling pathways, indicating the potential of ardisicrenoside A in developing new medicinal compounds (Jia, Koike, Nikaido, Ohmoto, & Ni, 1994).

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(3S,4S,5R,6S)-4-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H88O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h23-46,54-66H,8-22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTSWSWZQNISIB-LLEYBADXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)CO)CO9)O)C)C)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)CO)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H88O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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